molecular formula C12H13NO B11786788 2-(Benzofuran-7-yl)pyrrolidine

2-(Benzofuran-7-yl)pyrrolidine

Cat. No.: B11786788
M. Wt: 187.24 g/mol
InChI Key: NSBZOLKYDFAMDA-UHFFFAOYSA-N
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Description

2-(Benzofuran-7-yl)pyrrolidine is a heterocyclic compound that combines a benzofuran ring with a pyrrolidine ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-7-yl)pyrrolidine typically involves the formation of the benzofuran ring followed by the introduction of the pyrrolidine moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing complex benzofuran derivatives . The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as proton quantum tunneling have been developed to construct benzofuran rings with fewer side reactions and higher yields, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-7-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Benzofuran-7-yl)pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzofuran-7-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological activities. For example, some benzofuran derivatives have been shown to inhibit specific enzymes involved in cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Benzofuran-7-yl)pyrrolidine include other benzofuran derivatives and pyrrolidine-containing compounds. Some examples are:

Uniqueness

The uniqueness of this compound lies in its combined structure of benzofuran and pyrrolidine rings, which imparts distinct chemical and biological properties

Biological Activity

2-(Benzofuran-7-yl)pyrrolidine is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features that combine a pyrrolidine ring with a benzofuran moiety. This combination is believed to enhance its interaction with various biological targets, potentially leading to diverse therapeutic applications. This article explores the biological activities associated with this compound, including its anticancer, anti-inflammatory, and neuroprotective properties, supported by recent research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C12H11N Molecular Formula \text{C}_{12}\text{H}_{11}\text{N}\quad \text{ Molecular Formula }

This compound features a benzofuran core, which is known for its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit promising anticancer properties. For instance, compounds related to this compound have been tested against various cancer cell lines:

Compound Cell Line IC50 (µM) Activity
Compound AHePG212.61Strong anticancer activity
Compound BMCF-719.92Moderate anticancer activity
Compound CHela7.94Very strong anticancer activity

These results suggest that the presence of the benzofuran structure significantly contributes to the cytotoxic effects observed in cancer cells, potentially through mechanisms such as apoptosis induction and inhibition of key signaling pathways like PI3K and VEGFR-2 .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Studies have shown that benzofuran derivatives can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in K562 cells. This inhibition suggests a mechanism by which these compounds could mitigate inflammatory responses .

Neuroprotective Effects

The neuroprotective properties of pyrrolidine derivatives have been highlighted in various studies. For example, some compounds have been evaluated for their efficacy in treating neurodegenerative disorders and psychiatric conditions. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

  • Anticancer Mechanism Study
    A study investigated the effects of this compound on cell cycle distribution and apoptosis in HePG2 cells. The findings indicated that treatment led to significant G0/G1 phase arrest and increased apoptosis markers, including caspase activation .
  • Neuroprotective Evaluation
    In a model assessing neurodegeneration, compounds similar to this compound demonstrated protective effects against oxidative stress-induced neuronal damage, suggesting their potential utility in treating conditions like Alzheimer's disease .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(1-benzofuran-7-yl)pyrrolidine

InChI

InChI=1S/C12H13NO/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,6,8,11,13H,2,5,7H2

InChI Key

NSBZOLKYDFAMDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CC3=C2OC=C3

Origin of Product

United States

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